molecular formula C20H15F3N4O2 B2801973 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 1251587-46-8

5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2801973
CAS No.: 1251587-46-8
M. Wt: 400.361
InChI Key: NLNCUBRGBHNCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bis-oxadiazole derivative featuring a 1,3,4-oxadiazole moiety linked via a methyl group to a 1,2,4-oxadiazole core. Key structural attributes include:

  • 3-(Trifluoromethyl)phenyl group: Introduces electron-withdrawing effects, stabilizing the oxadiazole ring and modulating receptor binding .
  • Dual oxadiazole rings: Provide rigidity and planar geometry, which may influence crystallinity and intermolecular interactions .

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-5-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2/c1-11-6-12(2)8-14(7-11)19-26-25-17(28-19)10-16-24-18(27-29-16)13-4-3-5-15(9-13)20(21,22)23/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNCUBRGBHNCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H15F3N4O2C_{18}H_{15}F_3N_4O_2, with a molecular weight of approximately 388.34 g/mol. The structure features multiple functional groups that contribute to its biological properties.

Biological Activity Overview

Research has shown that compounds containing oxadiazole moieties exhibit a range of biological activities including:

  • Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial and antifungal properties.
  • Anticancer Activity : Certain oxadiazoles have been reported to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various oxadiazole derivatives, it was found that the presence of electron-withdrawing groups significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The compound showed promising results when tested against standard bacterial strains, indicating a potential for development as an antimicrobial agent .

Anticancer Activity

Research focusing on the anticancer properties of oxadiazole derivatives revealed that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. For instance, studies indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has also been explored. A derivative with structural similarities to the compound under discussion was shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests that the compound may have therapeutic applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against bacteria
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of COX enzymes

Scientific Research Applications

Biological Activities

Research has indicated that oxadiazole derivatives exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have reported that oxadiazole derivatives can inhibit various cancer cell lines by interfering with specific biological pathways. For instance, modifications to the oxadiazole structure have been shown to enhance binding affinity to enzymes involved in cancer progression, such as thymidylate synthase (TS) .
  • Antibacterial Properties : The compound's structural characteristics contribute to its ability to disrupt bacterial cell functions. Studies have shown that certain oxadiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Anticancer Efficacy : A recent study evaluated various 1,2,4-oxadiazole derivatives for their ability to inhibit human carbonic anhydrases (hCA), which are implicated in tumor growth. Compounds similar to the target compound demonstrated selective inhibition at nanomolar concentrations .
  • Antimicrobial Activity : Research into disubstituted oxadiazoles has revealed their potential as antimicrobial agents. One study found that certain derivatives exhibited moderate to severe potency against various microbial strains .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient oxadiazole rings participate in nucleophilic substitutions, particularly at positions adjacent to nitrogen atoms.

Reaction TypeConditionsOutcomeReference Example
Amination Cu(II) catalysis, 40°C in dioxaneSubstitution at C-2 of 1,3,4-oxadiazole ring with amines 2-Amino derivatives synthesized via similar protocols
Thiolation PPh3/I2 system, THF, refluxReplacement of oxadiazole oxygen with sulfur Synthesis of 1,3,4-oxadiazole-2-thiones

Mechanistic Insight :

  • The 1,3,4-oxadiazole ring undergoes ring-opening under basic conditions (e.g., LiOH) to form acylhydrazides, enabling further functionalization .

Electrophilic Aromatic Substitution

The aromatic substituents exhibit varied reactivity:

SubstituentReactionConditionsProducts
3,5-Dimethylphenyl NitrationHNO3/H2SO4, 0–5°CNitro derivatives at para positions
3-Trifluoromethylphenyl HalogenationCl2/FeCl3 (for chlorination)Halogenated aryl derivatives

Key Finding :

  • The electron-withdrawing -CF3 group directs electrophiles to meta positions, while methyl groups on the 3,5-dimethylphenyl enhance para substitution .

Oxidation and Reduction

The methylene bridge and oxadiazole rings undergo redox transformations:

ReactionReagentsOutcome
Oxidation KMnO4, acidic conditionsMethylene bridge → carbonyl group
Reduction H2/Pd-C, ethanolPartial reduction of oxadiazole rings to hydrazides

Example :
Oxidation of the methylene linker yields a diketone intermediate, which can cyclize to form fused heterocycles.

Cycloaddition Reactions

The 1,3,4-oxadiazole ring acts as a dienophile in Diels-Alder reactions:

DienophileDieneConditionsProduct
1,3,4-Oxadiazole ring1,3-ButadieneThermal (150°C)Bicyclic adducts

Mechanistic Note :
The electron-deficient nature of the oxadiazole facilitates [4+2] cycloadditions with electron-rich dienes .

Functional Group Interconversion

The trifluoromethyl group (-CF3) and methyl groups (-CH3) enable further derivatization:

ReactionReagentsOutcome
Demethylation BBr3, CH2Cl2, −78°CMethyl → hydroxyl group
CF3 Hydrolysis NaOH (aq), 100°C-CF3 → -COOH (limited success)

Limitation :
Hydrolysis of -CF3 is challenging due to its strong electron-withdrawing nature .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation:

ReactionCatalystsSubstratesYield (%)
Suzuki-Miyaura Pd(PPh3)4, K2CO3Aryl boronic acids60–85
Buchwald-Hartwig Pd2(dba)3, XPhosAmines70–90

Application :
Installation of biaryl systems on the 3,5-dimethylphenyl group enhances pharmacological profiles .

Stability Under Acidic/Basic Conditions

The compound’s stability was assessed under varying pH:

ConditionObservationDegradation Pathway
pH < 2 Oxadiazole ring hydrolysisForms acylhydrazides
pH > 10 Methylene bridge oxidationKetone formation

Practical Implication :
Stable in neutral conditions but degrades in strongly acidic/basic environments .

Comparison with Similar Compounds

Comparison with Similar Oxadiazole Derivatives

Structural and Functional Group Comparisons

Compound Name Key Substituents Biological Activity/Application Reference(s)
Target Compound 3,5-Dimethylphenyl (1,3,4-oxadiazole), 3-(trifluoromethyl)phenyl (1,2,4-oxadiazole) Potential antiviral/antimicrobial (inferred)
Pleconaril (WIN 63843) 3,5-Dimethyl-4-(3-(3-methylisoxazol-5-yl)propoxy)phenyl, trifluoromethyl Broad-spectrum antiviral (enteroviruses)
5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Thiophene, dual trifluoromethylphenyl S1P1 receptor agonist (SEW2871 analog)
5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Chloromethyl, trifluoromethylphenyl Synthetic intermediate for further functionalization
BrPASPO/TPASPO (Symmetrical multi-branched oxadiazoles) Bromophenyl, tert-butylphenyl, styryl Fluorescent materials (OLEDs, sensors)
Key Observations:
  • Substituent Impact : The target compound’s 3,5-dimethylphenyl group differentiates it from pleconaril’s isoxazole-propoxy chain, which is critical for pleconaril’s enterovirus inhibition . Replacing the thiophene in SEW2871 with dual oxadiazoles may reduce S1P1 affinity but enhance thermal stability .
  • Synthetic Flexibility : Chloromethyl derivatives (e.g., ) serve as intermediates for introducing diverse functional groups, whereas the target’s methyl bridge limits such modifications .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP vs. non-fluorinated analogs, aligning with pleconaril’s formulation requiring high-fat intake for optimal bioavailability .
  • Crystal Packing: notes that alkyl chains (e.g., dibutoxy in thiophene-oxadiazoles) improve solubility, whereas the target’s rigid bis-oxadiazole structure may reduce it .
  • Thermal Stability : Symmetrical multi-branched oxadiazoles () exhibit enhanced fluorescence and stability due to extended π-conjugation, a feature absent in the target compound .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of substituted oxadiazole precursors. Key steps include cyclization of hydrazide derivatives and coupling reactions using methylene bridges. Optimization can be achieved via Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify ideal conditions. For example, fractional factorial designs reduce experimental runs while assessing interactions between variables like reaction time and reagent stoichiometry .

Q. How is the compound structurally characterized, and which spectroscopic techniques are most effective?

Structural confirmation requires a combination of:

  • NMR (¹H/¹³C/¹⁹F) to identify substituent environments and confirm regiochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • X-ray crystallography (if crystalline) to resolve ambiguities in isomerism or bond connectivity.
    For oxadiazole rings, ¹H NMR typically shows deshielded protons adjacent to electronegative atoms, while ¹⁹F NMR confirms trifluoromethyl group integrity .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and optimize its synthesis?

Quantum chemical calculations (e.g., DFT) model reaction pathways, transition states, and intermediates to predict regioselectivity and activation energies. Software like Gaussian or ORCA can simulate substituent effects on cyclization efficiency. Machine learning tools trained on oxadiazole reaction databases may further prioritize viable synthetic routes. Coupling computational predictions with high-throughput experimentation accelerates optimization .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:

  • Perform meta-analyses of published data, controlling for variables like concentration ranges and incubation times.
  • Synthesize structural analogs (e.g., varying substituents on phenyl rings) to isolate activity-contributing groups.
  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement .

Q. How can researchers design experiments to systematically assess structure-activity relationships (SAR) for this compound?

A hierarchical SAR approach is recommended:

Vary substituents (e.g., replace trifluoromethyl with nitro or methoxy groups).

Use statistical molecular design (e.g., PLS regression) to correlate structural descriptors (logP, polar surface area) with activity.

Employ parallel synthesis to generate a focused library of derivatives.

Validate hypotheses via molecular docking to identify binding interactions with biological targets .

Q. What analytical methodologies address stability and degradation under varying environmental conditions?

  • Forced degradation studies : Expose the compound to heat, light, humidity, and acidic/alkaline conditions.
  • HPLC-PDA/MS monitors degradation products and identifies labile sites (e.g., oxadiazole ring hydrolysis).
  • Accelerated stability testing (40°C/75% RH) predicts shelf-life using Arrhenius kinetics.
    Note: Trifluoromethyl groups may enhance metabolic stability but could introduce photolytic sensitivity .

Q. How can heterogeneous catalysis be integrated into the synthesis to improve efficiency?

Screen solid catalysts (e.g., zeolites, metal-organic frameworks) for cyclization steps to enhance regioselectivity and reduce purification needs. For example:

  • Acid-treated mesoporous silica may accelerate oxadiazole ring formation.
  • Palladium on carbon could facilitate deprotection or coupling steps.
    Monitor reaction progress via in-situ FTIR or Raman spectroscopy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, and segregate halogenated waste (due to trifluoromethyl groups).
  • Emergency response : Maintain spill kits with inert absorbents (vermiculite) and ensure eyewash stations are accessible .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.